3-Amino-5-benciltio-1,2,4-tiadiazol

Descripción general

Descripción

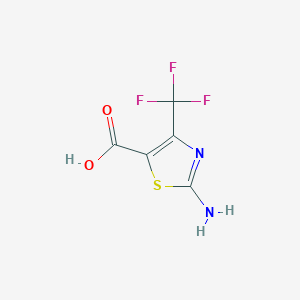

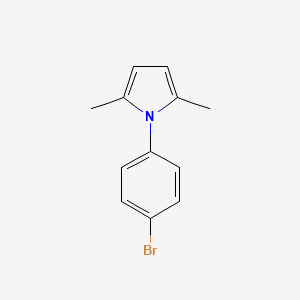

3-Amino-5-benzylthio-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring consisting of two nitrogen atoms and one sulfur atom.

Aplicaciones Científicas De Investigación

3-Amino-5-benzylthio-1,2,4-thiadiazole has several scientific research applications, including:

Medicinal Chemistry: It has been studied for its anticancer properties and has shown cytotoxic effects against various human cancer cell lines, including HeLa, HepG2, MCF-7, and A549.

Biological Research: The compound is used to investigate its interactions with biological targets and its potential as a therapeutic agent.

Industrial Applications: It is used in the development of new materials and as a building block for synthesizing other biologically active compounds.

Mecanismo De Acción

Target of Action

The primary target of 3-Amino-5-benzylthio-1,2,4-thiadiazole is the gamma-aminobutyric acid type A (GABAA) receptor . This receptor plays a crucial role in inhibitory neurotransmission within the central nervous system (CNS). By binding to specific sites on the GABAA receptor, the compound modulates chloride ion channels, leading to neuronal inhibition. Essentially, it prevents neurons from firing, which is essential for managing epileptic seizures .

Mode of Action

The compound’s interaction with the GABAA receptor results in the release of chloride ions. This process occurs via the GABAA pathway. By enhancing inhibitory neurotransmission, 3-Amino-5-benzylthio-1,2,4-thiadiazole helps maintain the balance between excitatory and inhibitory signals in the brain, thereby reducing the likelihood of seizures .

Biochemical Pathways

The affected pathways include GABAergic signaling and chloride ion transport. By promoting GABA-mediated inhibition, the compound dampens excessive neuronal activity, preventing abnormal electrical discharges characteristic of epilepsy .

- The compound is well-absorbed after oral administration. It readily crosses the blood-brain barrier, reaching its target site in the CNS. Metabolism occurs primarily in the liver. The compound is excreted via urine and feces. High bioavailability ensures effective therapeutic action .

Result of Action

At the molecular and cellular levels, the compound’s action leads to:

- By modulating GABAA receptors, it prevents excessive neuronal firing. The compound helps manage epileptic seizures by maintaining inhibitory neurotransmission .

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. Ensuring proper storage conditions and avoiding interactions with substances that alter its metabolism are essential for optimal therapeutic outcomes .

Análisis Bioquímico

Biochemical Properties

3-Amino-5-benzylthio-1,2,4-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties . The compound’s interaction with proteins such as kinases and phosphatases can modulate signaling pathways, leading to altered cellular responses .

Cellular Effects

The effects of 3-Amino-5-benzylthio-1,2,4-thiadiazole on different cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells, thereby inhibiting their growth . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can downregulate the expression of oncogenes and upregulate tumor suppressor genes, leading to reduced cancer cell viability .

Molecular Mechanism

At the molecular level, 3-Amino-5-benzylthio-1,2,4-thiadiazole exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes involved in critical cellular processes . For instance, it has been shown to inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-5-benzylthio-1,2,4-thiadiazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of cancer cell growth in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Amino-5-benzylthio-1,2,4-thiadiazole vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

3-Amino-5-benzylthio-1,2,4-thiadiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of various metabolites, which can influence its overall biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with benzyl halides. One common method includes dissolving 5-amino-1,3,4-thiadiazole-2-thiol in anhydrous tetrahydrofuran (THF) and adding potassium tert-butylate. After a brief period of sonication, benzyl halide is added, and the mixture is sonicated further at room temperature . The reaction progress is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for 3-Amino-5-benzylthio-1,2,4-thiadiazole are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-5-benzylthio-1,2,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The benzylthio group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include aryl halides and base catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aryl halides can yield various aryl-substituted thiadiazole derivatives .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-5-benzylthio-1,3,4-thiadiazole

- 5-(2-Chloro-benzylsulfanyl)-1,3,4-thiadiazol-2-amine

- 5-(Benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine

- 2-Amino-5-(4-chlorobenzylthio)-1,3,4-thiadiazole

- 5-[(3-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Uniqueness

3-Amino-5-benzylthio-1,2,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit Hsp90 and its potential as an anticancer agent make it a valuable compound in medicinal chemistry .

Propiedades

IUPAC Name |

5-benzylsulfanyl-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c10-8-11-9(14-12-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSHLDJUHMNAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=NS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373337 | |

| Record name | 5-(Benzylsulfanyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60093-11-0 | |

| Record name | 5-[(Phenylmethyl)thio]-1,2,4-thiadiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60093-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzylsulfanyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60093-11-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine](/img/structure/B1272210.png)

![Methyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1272229.png)